4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide
Overview
Description
4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide is a compound that belongs to the class of 1,2,4-triazoles . 1,2,4-triazoles are heterocyclic organic compounds that consist of a 1,2,4-triazole substituted with an amino group .
Synthesis Analysis
The synthesis of 1,2,4-triazoles involves several methods. One method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration to create 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates .Scientific Research Applications
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Pharmaceutical Chemistry
- 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- They have been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
- The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
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Synthetic Chemistry
- 1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
- Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
- This one-pot reaction takes place under mild conditions for the synthesis of various types of aryl-3-amino-1,2,4-triazoles with excellent efficiencies .
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Agricultural Chemistry
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Material Sciences
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Organic Catalysts
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Biochemistry
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Antiviral Applications
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Anti-inflammatory Applications
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Anticancer and Antitumor Applications
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Anticonvulsant Applications
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Antioxidant Applications
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Antitubercular Applications
properties
IUPAC Name |
4-cyclopropyl-1,2,4-triazol-3-amine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.HI/c6-5-8-7-3-9(5)4-1-2-4;/h3-4H,1-2H2,(H2,6,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPMCYDMNGHZRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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